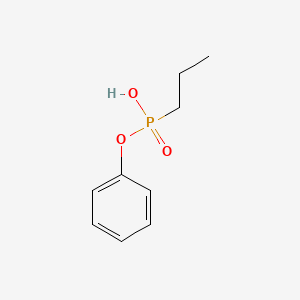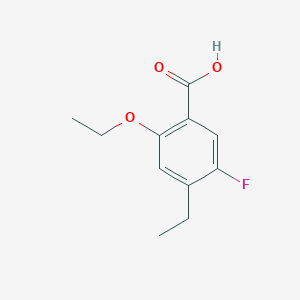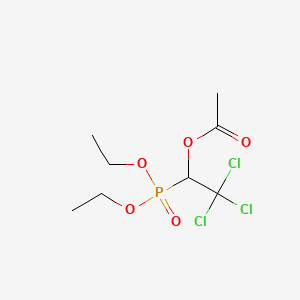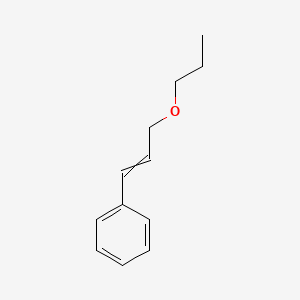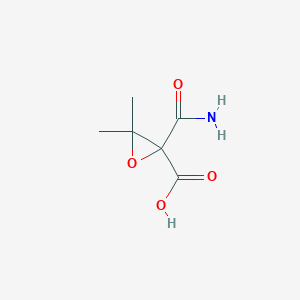
BENZ(a)ANTHRACENE, 3,4-DIHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H14 It is a derivative of benzo[a]anthracene, which is known for its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 3,4-DIHYDRO- typically involves the hydrogenation of benzo[a]anthracene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory hydrogenation process, ensuring proper handling and safety measures due to the compound’s potential carcinogenicity .
Chemical Reactions Analysis
Types of Reactions
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 3,4-DIHYDRO- involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as dihydrodiols and epoxides. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The compound’s molecular targets include DNA and various enzymes involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]anthracene: The parent compound, known for its carcinogenic properties.
Benzo[b]phenanthrene: Another PAH with similar structural features and carcinogenic potential.
Tetracene: A PAH with four fused aromatic rings, used in organic electronics.
Uniqueness
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- is unique due to its partially saturated structure, which imparts different chemical reactivity and biological interactions compared to its fully aromatic counterparts. This makes it a valuable compound for studying the effects of hydrogenation on PAHs and their interactions with biological systems .
Properties
CAS No. |
60968-01-6 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
3,4-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,4,6-12H,3,5H2 |
InChI Key |
UWODATFVIWARKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)

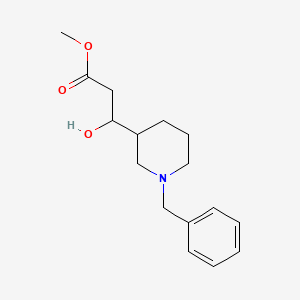

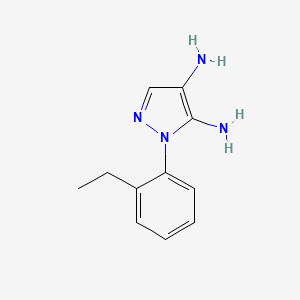
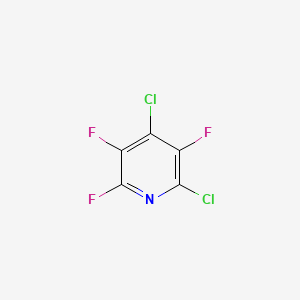
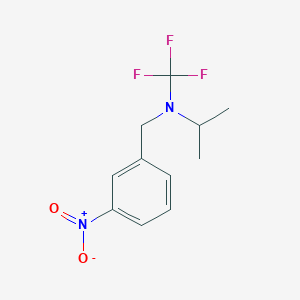
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
